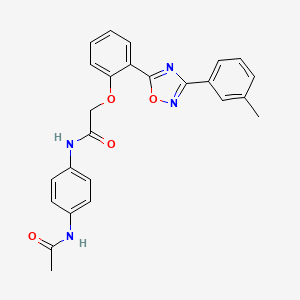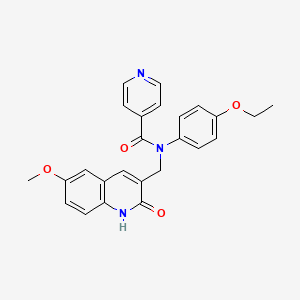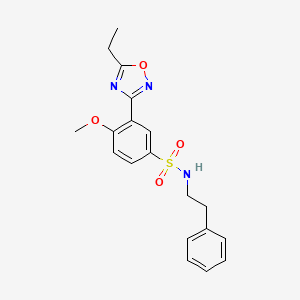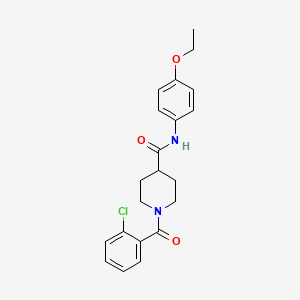
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide, also known as CEP-32274, is a synthetic compound that belongs to the piperidine class of molecules. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of GSK-3β has been implicated in the treatment of several diseases, including cancer, diabetes, and neurodegenerative disorders.
Mecanismo De Acción
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide works by selectively inhibiting GSK-3β, which is involved in various cellular processes. GSK-3β phosphorylates and regulates the activity of various proteins, including beta-catenin, tau, and insulin receptor substrate 1 (IRS-1). Inhibition of GSK-3β leads to the stabilization of beta-catenin, which activates the Wnt signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival. Inhibition of GSK-3β also leads to the dephosphorylation of tau, which prevents the formation of neurofibrillary tangles in Alzheimer's disease. Inhibition of GSK-3β also improves insulin sensitivity and glucose metabolism by increasing the activity of IRS-1.
Biochemical and physiological effects:
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been found to have various biochemical and physiological effects. In cancer cells, 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide inhibits cell proliferation and induces apoptosis. In animal models of diabetes, 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide improves glucose tolerance and insulin sensitivity. In animal models of Alzheimer's disease, 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide improves cognitive function and reduces the formation of neurofibrillary tangles. 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has also been found to have anti-inflammatory effects in animal models of colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide in lab experiments include its potency and selectivity for GSK-3β, which allows for the specific inhibition of this enzyme. 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has also been extensively studied in various disease models, which provides a wealth of information on its potential therapeutic applications. The limitations of using 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide in lab experiments include its limited solubility in water, which can make it difficult to administer in vivo. 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide. One potential direction is the development of more potent and selective GSK-3β inhibitors. Another direction is the investigation of the therapeutic potential of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide in other diseases, such as inflammatory bowel disease and schizophrenia. The use of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide in combination with other drugs or therapies is also an area of future research. Finally, the development of new formulations of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide with improved solubility and pharmacokinetic properties is an important area of future research.
Métodos De Síntesis
The synthesis of 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide involves the reaction of 4-ethoxyaniline with 2-chlorobenzoyl chloride to form 1-(2-chlorobenzoyl)-4-ethoxyaniline. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, GSK-3β inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In diabetes, GSK-3β inhibition has been shown to improve insulin sensitivity and glucose metabolism. 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In neurodegenerative disorders, GSK-3β inhibition has been shown to protect neurons from degeneration. 1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide has been found to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-2-27-17-9-7-16(8-10-17)23-20(25)15-11-13-24(14-12-15)21(26)18-5-3-4-6-19(18)22/h3-10,15H,2,11-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYXTSMAMVZPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzoyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716058.png)
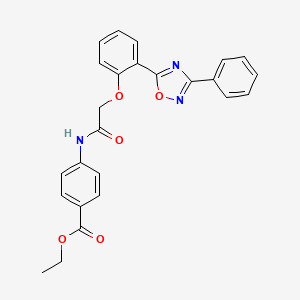

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(4-ethoxyphenyl)acetamide](/img/structure/B7716095.png)
